
Carbovir triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbovir triphosphate is an organic triphosphate that serves as the active metabolite of the antiviral drug abacavir. It is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, making it a crucial component in the treatment of HIV infections . The compound is a synthetic nucleoside analogue, structurally related to deoxyguanosine-5’-triphosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbovir triphosphate is synthesized intracellularly from abacavir through a series of phosphorylation steps. The process involves the conversion of abacavir to carbovir monophosphate by cellular enzymes, followed by further phosphorylation to carbovir diphosphate and finally to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of abacavir, followed by its conversion to the active triphosphate form through enzymatic phosphorylation. The process is optimized for high yield and purity, ensuring the compound’s efficacy in antiviral treatments .
Chemical Reactions Analysis
Types of Reactions: Carbovir triphosphate primarily undergoes phosphorylation reactions during its synthesis. It can also participate in competitive inhibition reactions with natural substrates like deoxyguanosine-5’-triphosphate .
Common Reagents and Conditions:
Phosphorylation: Enzymes such as guanylate kinase and nucleoside diphosphate kinase are commonly used to facilitate the phosphorylation of carbovir to its triphosphate form.
Inhibition Reactions: this compound competes with deoxyguanosine-5’-triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase.
Major Products: The major product formed from these reactions is this compound itself, which acts as a chain terminator in viral DNA synthesis, thereby inhibiting viral replication .
Scientific Research Applications
Carbovir triphosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Carbovir triphosphate is similar to other nucleoside reverse transcriptase inhibitors, such as:
- 3’-Azido-2’,3’-dideoxythymidine triphosphate (AZT-TP)
- 2’,3’-Dideoxyguanosine triphosphate (ddGTP)
- 3’-Deoxythymidine triphosphate (ddTTP)
Uniqueness: this compound is unique in its high selectivity for HIV-1 reverse transcriptase, with minimal effects on human cellular DNA polymerases. This selectivity makes it a highly effective antiretroviral agent with fewer side effects compared to other nucleoside analogues .
Comparison with Similar Compounds
- Tenofovir triphosphate
- Lamivudine triphosphate
- Emtricitabine triphosphate
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with viral enzymes .
Properties
CAS No. |
129941-14-6 |
|---|---|
Molecular Formula |
C11H16N5O11P3 |
Molecular Weight |
487.19 g/mol |
IUPAC Name |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1 |
InChI Key |
CQCAEOCIDCCJDQ-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
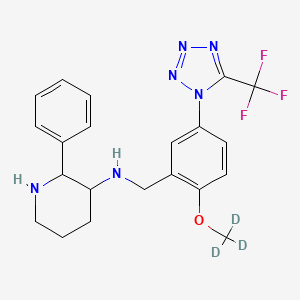
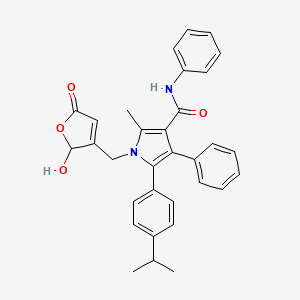
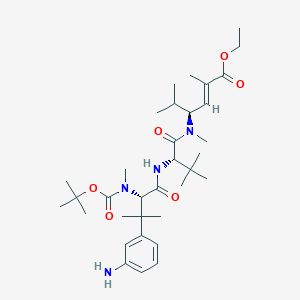
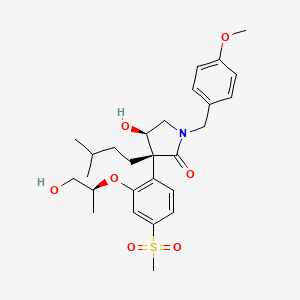
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
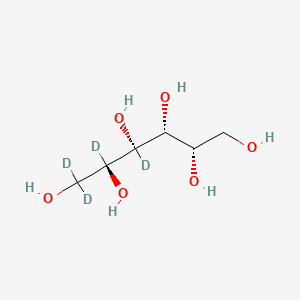
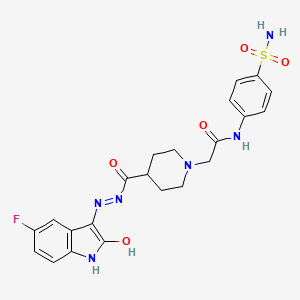
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
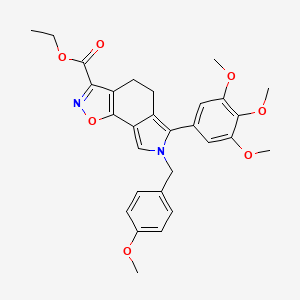
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)
